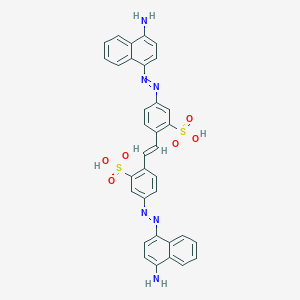

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid

Übersicht

Beschreibung

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C34H26N6O6S2 and its molecular weight is 678.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid (commonly referred to as "BANS") is a synthetic organic compound known for its vibrant color and utility in various applications, particularly in the dye industry. Its complex structure includes multiple functional groups that contribute to its biological activity. This article explores the biological activity of BANS, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.

- Molecular Formula : C34H26N6O6S2

- Molecular Weight : 678.74 g/mol

- CAS Number : 5463-64-9

- IUPAC Name : 5-[(E)-(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(E)-(4-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid

BANS exhibits biological activity primarily through its interaction with various cellular targets. Its azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with nucleophiles such as DNA and proteins.

Inhibition of Ion Channels

Research has indicated that compounds similar to BANS can act as blockers of chloride channels. For instance, studies on disulfonic stilbenes have shown that they can inhibit outwardly rectifying chloride channels (ORCC), suggesting a potential mechanism for BANS in modulating ion transport across cell membranes .

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds against human norovirus. For example, a related compound demonstrated significant inhibition of norovirus replication in vitro, suggesting that BANS or its derivatives could be investigated for similar antiviral properties .

Antioxidant Properties

The presence of multiple aromatic rings in BANS may confer antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The ability of BANS to scavenge free radicals could be an area for further research.

Toxicity and Environmental Impact

BANS has been assessed for its environmental toxicity. Studies indicate varying levels of toxicity across different aquatic organisms:

- LC50 (acute fish) : >1000 mg/L

- EC50 (acute daphnia) : 210 mg/L

- NOEC (long-term daphnia reproduction) : 37 mg/L

These values suggest that while BANS may pose some ecological risks, its environmental impact could be managed under controlled conditions .

Case Studies and Research Findings

-

Chloride Channel Blockade :

A study quantified the relationship between structural modifications in disulfonic stilbenes and their potency as chloride channel blockers. BANS-like compounds were shown to inhibit chloride channels effectively, providing insights into their potential therapeutic applications . -

Antiviral Screening :

In silico screening identified several compounds with significant inhibitory activity against norovirus RdRp. While BANS was not directly tested, its structural analogs showed promise as antiviral agents, highlighting the need for further investigation into BANS's antiviral potential . -

Antioxidant Activity :

A comparative study on various azo compounds indicated that those with similar structures to BANS exhibited notable antioxidant activities, suggesting that BANS could be beneficial in reducing oxidative stress-related damage .

Eigenschaften

IUPAC Name |

5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[2-[4-[(4-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N6O6S2/c35-29-15-17-31(27-7-3-1-5-25(27)29)39-37-23-13-11-21(33(19-23)47(41,42)43)9-10-22-12-14-24(20-34(22)48(44,45)46)38-40-32-18-16-30(36)26-6-2-4-8-28(26)32/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOHKTZPLVXCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063921 | |

| Record name | 4,4'-Bis((4-amino-1-naphthyl)azo)stilbene-2,2'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-64-9 | |

| Record name | 2,2′-(1,2-Ethenediyl)bis[5-[2-(4-amino-1-naphthalenyl)diazenyl]benzenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5463-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis((4-amino-1-naphthyl)azo)stilbene-2,2'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.